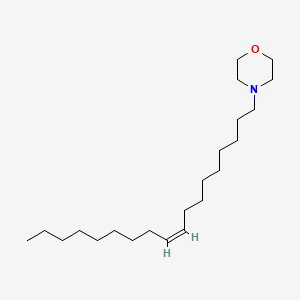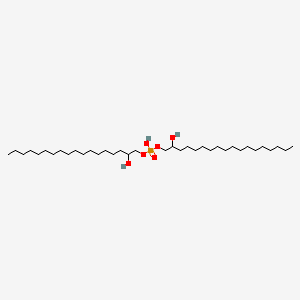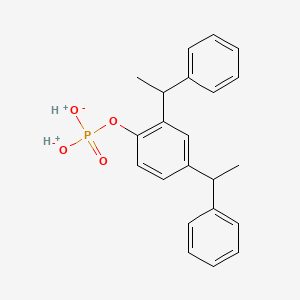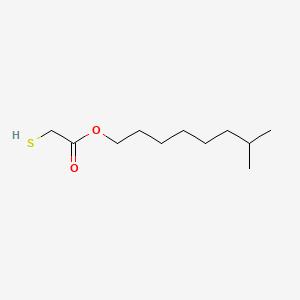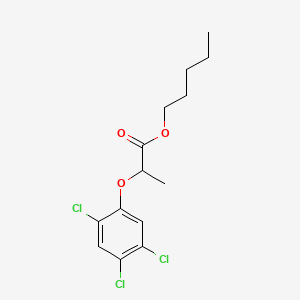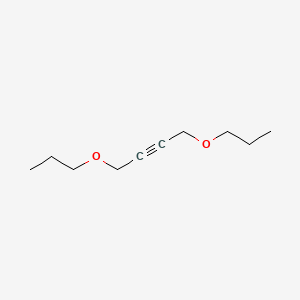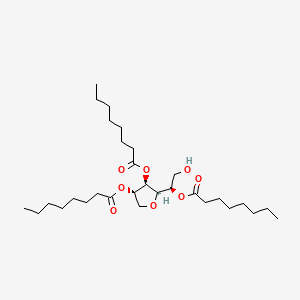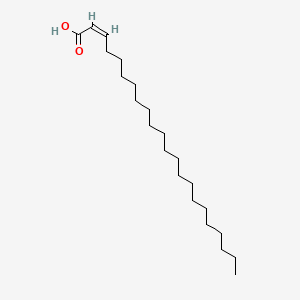
(Z)-Docosenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Docosenoic acid, also known as erucic acid, is a monounsaturated omega-9 fatty acid with the chemical formula C22H42O2. It is characterized by a long carbon chain with a single double bond in the cis configuration, located at the 13th carbon from the carboxyl end. This compound is commonly found in various plant oils, particularly in mustard and rapeseed oils.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Z)-Docosenoic acid can be synthesized through several methods. One common approach involves the hydrolysis of triglycerides found in oils rich in erucic acid, such as mustard or rapeseed oil. The hydrolysis process typically uses an alkaline catalyst, such as sodium hydroxide, under elevated temperatures to break down the triglycerides into free fatty acids, including this compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources. The oil is first extracted from seeds using mechanical pressing or solvent extraction. The extracted oil is then subjected to refining processes, including degumming, neutralization, bleaching, and deodorization, to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Docosenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form shorter-chain fatty acids and other oxidation products.
Reduction: Hydrogenation of this compound can convert it into saturated docosanoic acid.
Esterification: It reacts with alcohols to form esters, which are commonly used in the production of biodiesel.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Esterification: Acid catalysts such as sulfuric acid or enzymes like lipases.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Shorter-chain fatty acids, aldehydes, and ketones.
Reduction: Saturated docosanoic acid.
Esterification: Fatty acid esters.
Substitution: Halogenated fatty acids.
Applications De Recherche Scientifique
Chemistry
(Z)-Docosenoic acid is used as a precursor in the synthesis of various chemical compounds, including surfactants, lubricants, and plasticizers. Its long carbon chain and unsaturation make it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its role in cell membrane structure and function. It is also used in the study of lipid metabolism and the effects of dietary fatty acids on health.
Medicine
This compound has been investigated for its potential therapeutic effects, including its role in reducing cholesterol levels and its anti-inflammatory properties. It is also studied for its potential use in treating metabolic disorders and certain types of cancer.
Industry
In the industrial sector, this compound is used in the production of biodegradable lubricants, cosmetics, and personal care products. Its esters are used as plasticizers in the manufacturing of polymers and resins.
Mécanisme D'action
The mechanism of action of (Z)-Docosenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes. In metabolic pathways, this compound is metabolized by beta-oxidation to produce energy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleic acid: Another monounsaturated omega-9 fatty acid with a shorter carbon chain (C18:1).
Linoleic acid: A polyunsaturated omega-6 fatty acid with two double bonds.
Arachidonic acid: A polyunsaturated omega-6 fatty acid with four double bonds.
Uniqueness
(Z)-Docosenoic acid is unique due to its long carbon chain and single cis double bond, which confer specific physical and chemical properties. Its high melting point and stability make it suitable for industrial applications, while its biological effects are distinct from shorter-chain fatty acids.
Propriétés
Numéro CAS |
28929-01-3 |
|---|---|
Formule moléculaire |
C22H42O2 |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
(Z)-docos-2-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/b21-20- |
Clé InChI |
ATNNLHXCRAAGJS-MRCUWXFGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCC/C=C\C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


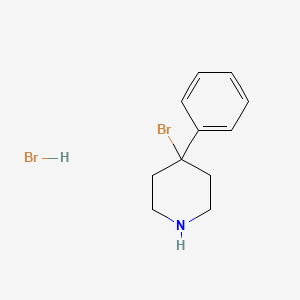
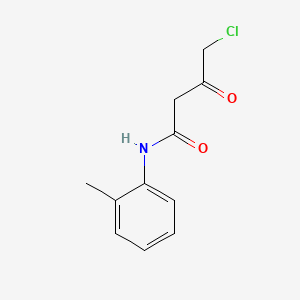
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)

